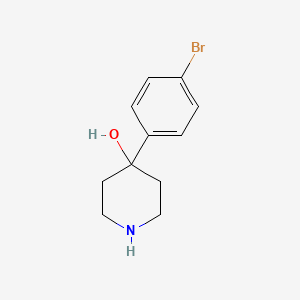

4-(4-ブロモフェニル)ピペリジン-4-オール

概要

説明

科学的研究の応用

4-(4-Bromophenyl)piperidin-4-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various pharmaceutical drugs.

Biology: The compound has been evaluated for its potential antioxidant activity and analgesic effects.

Medicine: It has shown promise as a multifactorial agent for the treatment of Alzheimer’s disease, exhibiting activity against acetylcholinesterase and monoamine oxidase.

Industry: The compound is used in the production of other piperidine derivatives, which are important in the pharmaceutical industry.

Safety and Hazards

作用機序

4-(4-ブロモフェニル)ピペリジン-4-オールの作用機序は、特定の分子標的および経路との相互作用を含みます。例えば、これはHIV-1の細胞への侵入に関与するケモカイン受容体CCR5のアンタゴニストとして作用します 。この化合物の抗酸化活性は、フリーラジカルを捕捉し、酸化ストレスを阻害する能力に起因します .

類似の化合物との比較

4-(4-ブロモフェニル)ピペリジン-4-オールは、次のような他の類似の化合物と比較できます。

4-(4-クロロフェニル)ピペリジン-4-オール: 構造は似ていますが、臭素原子ではなく塩素原子を含んでいます。

4-ヒドロキシ-4-フェニルピペリジン: 臭素原子がなく、薬理学的特性が異なります。

4-(4-ブロモフェニル)ピペリジン-4-オール塩酸塩: この化合物の塩酸塩形態であり、溶解度と安定性の特性が異なる場合があります。

4-(4-ブロモフェニル)ピペリジン-4-オールの独自性は、その特定の臭素置換にあり、これはその類似体と比較して明確な化学的および生物学的特性をもたらします。

生化学分析

Biochemical Properties

4-(4-Bromophenyl)piperidin-4-ol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including acetylcholinesterase and monoamine oxidase . The compound exhibits inhibitory activity against acetylcholinesterase, which is essential for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, 4-(4-Bromophenyl)piperidin-4-ol interacts with monoamine oxidase, an enzyme responsible for the degradation of monoamines such as dopamine and serotonin . By inhibiting monoamine oxidase, the compound can increase the levels of these neurotransmitters, potentially offering therapeutic benefits for neurological conditions.

Cellular Effects

The effects of 4-(4-Bromophenyl)piperidin-4-ol on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to enhance cell signaling pathways associated with cholinergic and monoaminergic transmission . This enhancement can lead to improved cognitive function and memory. Furthermore, 4-(4-Bromophenyl)piperidin-4-ol influences gene expression by modulating the activity of transcription factors involved in neuroprotection and antioxidant responses . The compound also affects cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress management.

Molecular Mechanism

At the molecular level, 4-(4-Bromophenyl)piperidin-4-ol exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction prevents the breakdown of acetylcholine, leading to increased cholinergic signaling. Additionally, 4-(4-Bromophenyl)piperidin-4-ol interacts with monoamine oxidase by binding to its active site, thereby inhibiting its catalytic activity . This inhibition results in elevated levels of monoamines, which can enhance mood and cognitive function. The compound also modulates gene expression by activating transcription factors that promote the expression of neuroprotective and antioxidant genes .

Temporal Effects in Laboratory Settings

The effects of 4-(4-Bromophenyl)piperidin-4-ol over time in laboratory settings have been extensively studied. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 4-(4-Bromophenyl)piperidin-4-ol maintains its efficacy in enhancing cholinergic and monoaminergic signaling, as well as its antioxidant properties . Prolonged exposure to high concentrations of the compound may lead to cellular toxicity and oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of 4-(4-Bromophenyl)piperidin-4-ol vary with different dosages. Low to moderate doses of the compound have been shown to improve cognitive function and memory in rodents . These doses also exhibit neuroprotective and antioxidant effects without significant adverse effects. High doses of 4-(4-Bromophenyl)piperidin-4-ol can lead to toxicity, including oxidative stress and neuronal damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at higher doses, and adverse effects become more pronounced .

Metabolic Pathways

4-(4-Bromophenyl)piperidin-4-ol is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 4-(4-Bromophenyl)piperidin-4-ol, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the compound’s overall effects. Additionally, 4-(4-Bromophenyl)piperidin-4-ol can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress management .

Transport and Distribution

The transport and distribution of 4-(4-Bromophenyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound is readily absorbed and distributed throughout the body, with high concentrations observed in the brain and liver. Transporters such as organic cation transporters and multidrug resistance proteins play a role in the cellular uptake and efflux of 4-(4-Bromophenyl)piperidin-4-ol . The compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

4-(4-Bromophenyl)piperidin-4-ol exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria of neuronal cells . This localization is facilitated by targeting signals and post-translational modifications that direct 4-(4-Bromophenyl)piperidin-4-ol to these compartments. Within the mitochondria, the compound exerts its antioxidant effects by scavenging reactive oxygen species and modulating the activity of mitochondrial enzymes involved in oxidative stress management .

準備方法

合成経路と反応条件

4-(4-ブロモフェニル)ピペリジン-4-オールの合成は、通常、特定の条件下での4-ブロモベンズアルデヒドとピペリジンの反応を含みます。一般的な方法の1つは、フェニルシランの使用を含み、これはイミンの形成と還元を促進し、環化を開始し、鉄錯体を触媒としてピペリジノン中間体を還元します 。この方法は、ピペリジンの調製に有効です。

工業的生産方法

4-(4-ブロモフェニル)ピペリジン-4-オールの工業的生産方法は、しばしばジアゾ反応と臭素化反応を含みます。例えば、S-3-(4-アミノフェニル)ピペリジンを原料として使用でき、これはジアゾ反応と臭素化を経て標的化合物を生成します 。このプロセスは簡素化され、穏やかな反応条件を含み、高純度と収率をもたらします。

化学反応の分析

反応の種類

4-(4-ブロモフェニル)ピペリジン-4-オールは、次のような様々な種類の化学反応を起こします。

酸化: この反応は、イリジウム(III)錯体によって触媒され、ヒドロキシル化された生成物の形成につながります。

還元: この化合物は、フェニルシランと鉄錯体を使用して還元できます。

置換: この化合物中の臭素原子は、適切な条件下で他の官能基で置換できます。

一般的な試薬と条件

酸化: イリジウム(III)錯体と過酸化水素。

還元: フェニルシランと鉄錯体。

置換: 臭素試薬とパラジウムなどの触媒。

形成される主な生成物

これらの反応から形成される主な生成物には、ヒドロキシル化された誘導体、還元されたピペリジン、および置換されたピペリジンが含まれます .

科学研究への応用

4-(4-ブロモフェニル)ピペリジン-4-オールは、次のようないくつかの科学研究への応用があります。

化学: これは、様々な医薬品の合成における構成要素として使用されます。

生物学: この化合物は、その潜在的な抗酸化活性と鎮痛効果について評価されています。

医学: これは、アセチルコリンエステラーゼとモノアミンオキシダーゼに対して活性を示し、アルツハイマー病の治療のための多因子性薬剤として有望視されています。

産業: この化合物は、医薬品業界で重要な他のピペリジン誘導体の生産に使用されます。

類似化合物との比較

4-(4-Bromophenyl)piperidin-4-ol can be compared with other similar compounds, such as:

4-(4-Chlorophenyl)piperidin-4-ol: Similar in structure but contains a chlorine atom instead of bromine.

4-Hydroxy-4-phenylpiperidine: Lacks the bromine atom and has different pharmacological properties.

4-(4-Bromophenyl)piperidin-4-ol hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.

The uniqueness of 4-(4-Bromophenyl)piperidin-4-ol lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.

特性

IUPAC Name |

4-(4-bromophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLXJYQUWCNYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206712 | |

| Record name | 4-(4-Bromophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57988-58-6 | |

| Record name | 4-(4-Bromophenyl)-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57988-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)piperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057988586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Bromophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we sensitively quantify 4-(4-Bromophenyl)piperidin-4-ol in biological samples?

A1: Researchers have developed a highly sensitive method for quantifying 4-(4-Bromophenyl)piperidin-4-ol (BPHP) in rat plasma using high-performance liquid chromatography with fluorescence detection (HPLC-FL). This method involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), enhancing the compound's fluorescence and allowing for detection at low concentrations. This technique is particularly valuable for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of BPHP following bromperidol administration.

Q2: Can we simultaneously analyze multiple metabolites of butyrophenone-type agents, including 4-(4-Bromophenyl)piperidin-4-ol?

A2: Yes, researchers have developed HPLC methods for the simultaneous determination of various butyrophenone-type agent metabolites, including BPHP. One approach employs dual ultraviolet detection (HPLC-dual UV) to quantify BPHP alongside metabolites of droperidol, spiperone, and haloperidol. This method offers a comprehensive analysis of these related compounds in biological samples. Alternatively, another study utilizes HPLC-FL after pre-column derivatization with NBD-F for simultaneous quantification of BPHP and other N-dealkylated metabolites of butyrophenone-type agents in rat plasma. This approach provides high sensitivity and is particularly useful for studying the metabolic profiles of these drugs.

Q3: How does the intestinal absorption of 4-(4-Bromophenyl)piperidin-4-ol compare to its haloperidol analog?

A3: Studies comparing BPHP to 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), the corresponding metabolite of haloperidol, reveal differences in their pharmacokinetic profiles. Notably, the ratio of the area under the plasma concentration curve (AUC) after oral administration to the AUC after intraperitoneal administration is lower for BPHP (46%) compared to CPHP (56%). This finding indicates that the intestinal absorption of BPHP is lower than that of CPHP.

Q4: Are there alternative pre-column derivatization reagents for HPLC analysis of 4-(4-Bromophenyl)piperidin-4-ol and related compounds?

A4: While NBD-F has been successfully employed for the pre-column derivatization and fluorescence detection of BPHP, researchers have explored alternative reagents. One study demonstrated the use of dansyl chloride (Dns-Cl) as a cheaper alternative to NBD-F for the determination of BPHP and other N-dealkylated metabolites of butyrophenone-type agents. This substitution offers a more cost-effective approach for routine analysis of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(3-Methoxyphenoxy)-1-oxoethyl]amino]benzamide](/img/structure/B1199122.png)

![Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1199123.png)

![10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)

![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)